molecular formula C8H14N4O B135016 4-(2-Cyanoethyl)piperazine-2-carboxamide CAS No. 156833-96-4

4-(2-Cyanoethyl)piperazine-2-carboxamide

Cat. No.: B135016
CAS No.: 156833-96-4
M. Wt: 182.22 g/mol
InChI Key: WQKVZLRYHWSTRI-UHFFFAOYSA-N
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Description

4-(2-Cyanoethyl)piperazine-2-carboxamide is a piperazine derivative characterized by a cyanoethyl (-CH2CN) substituent at the 4-position and a carboxamide (-CONH2) group at the 2-position of the piperazine ring. This compound is of interest due to its structural versatility, which allows for diverse biological interactions. The carboxamide linker is critical for hydrogen-bonding interactions, influencing pharmacological selectivity .

Properties

CAS No.

156833-96-4

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

4-(2-cyanoethyl)piperazine-2-carboxamide

InChI

InChI=1S/C8H14N4O/c9-2-1-4-12-5-3-11-7(6-12)8(10)13/h7,11H,1,3-6H2,(H2,10,13)

InChI Key

WQKVZLRYHWSTRI-UHFFFAOYSA-N

SMILES

C1CN(CC(N1)C(=O)N)CCC#N

Canonical SMILES

C1CN(CC(N1)C(=O)N)CCC#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features, molecular weights, and physicochemical properties of 4-(2-Cyanoethyl)piperazine-2-carboxamide and related piperazine derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties Reference
4-(2-Cyanoethyl)piperazine-2-carboxamide C8H13N4O 181.22 4-Cyanoethyl, 2-carboxamide High polarity, moderate lipophilicity N/A
GD-15 C18H17Br2Cl2N3O2S 566.88 4-(2-Cyanoacetyl), 3,4-dichlorophenyl High molecular weight, ESI-MS m/z 568.1
GA-33 C20H18Cl2N6O4S 508.05 Tetrahydropyrimidine, thiazolylmethyl 95.43% HPLC purity, white solid
8b () C25H23ClF3N5O2 530.53 4-Chloro-3-(trifluoromethyl)benzoyl Melting point 241–242°C, EI-MS m/z 530
4-Methyl-2-piperazinecarboxamide C6H13N3O 143.19 4-Methyl, 2-carboxamide Simplified structure, lower lipophilicity
F1J Ligand () C14H20FN3OS 297.39 4-Fluorobenzyl, sulfanylethyl Targets Beta-secretase 1

Key Observations:

  • Substituent Effects: The cyanoethyl group in the target compound distinguishes it from derivatives with bulkier substituents (e.g., GD-15’s dichlorophenyl and thiophenmethyl groups). These substituents influence solubility, with GD-15’s higher molecular weight (566.88) likely reducing aqueous solubility compared to simpler analogs .
  • Carboxamide Linker : The carboxamide group is a common feature in compounds with receptor selectivity (e.g., dopamine D3R). Removal of this group reduces binding affinity by >100-fold, as seen in .
  • Halogenation : Halogens (Cl, F, Br) in compounds like GD-15 and 8b enhance electronic effects and metabolic stability but may increase toxicity risks .

Pharmacological Activity and Selectivity

Receptor Binding and Selectivity
  • Dopamine D3 Receptor (D3R) : Piperazine derivatives with carboxamide linkers, such as those in , exhibit >1000-fold selectivity for D3R over D2R. The carboxamide’s carbonyl group is essential for hydrogen bonding with the D3R’s second extracellular loop .
  • Serotonin 5-HT1A Antagonists : Compounds like p-MPPI and p-MPPF () demonstrate competitive antagonism at 5-HT1A receptors. Their methoxyphenyl and iodobenzamido groups contribute to dose-dependent efficacy (ID50: 3–5 mg/kg) .
Enzymatic Targets
  • Beta-Secretase 1 : The F1J ligand () targets this enzyme, critical in Alzheimer’s disease. Its fluorobenzyl and sulfanylethyl groups may enhance blood-brain barrier penetration .
  • Antimycobacterial Activity : Pyrazinecarboxamide derivatives () show efficacy against Mycobacterium tuberculosis, with IC50 values in the micromolar range .

Q & A

Q. What synthetic strategies are commonly employed for synthesizing 4-(2-cyanoethyl)piperazine-2-carboxamide?

The synthesis typically involves multi-step reactions starting with piperazine derivatives. For example, a chloroacetyl group can be introduced via reaction with chloroacetyl chloride under basic conditions (e.g., triethylamine), followed by nucleophilic substitution or coupling reactions to attach the cyanoethyl moiety. Reaction optimization includes solvent selection (e.g., dichloromethane or ethanol), temperature control, and stoichiometric ratios of reagents to maximize yield and purity .

Q. Which analytical techniques are critical for characterizing 4-(2-cyanoethyl)piperazine-2-carboxamide?

Structural confirmation relies on spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify proton environments and carbon frameworks.
  • Infrared Spectroscopy (IR) : Confirms functional groups (e.g., carboxamide C=O stretch at ~1650 cm1^{-1}).
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity and monitors reaction progress .

Q. What are the solubility and stability considerations for this compound in aqueous buffers?

Solubility in aqueous media (e.g., pH 7.4) is critical for biological assays. Studies on analogous piperazine carboxamides report solubilities >48.7 µg/mL, but empirical testing via UV-Vis or nephelometry is recommended. Stability under varying pH and temperature conditions should be validated using accelerated degradation studies monitored by HPLC .

Advanced Research Questions

Q. How does the cyanoethyl substituent influence the compound’s biological activity and receptor binding?

The cyanoethyl group enhances lipophilicity, potentially improving blood-brain barrier penetration. Structure-activity relationship (SAR) studies on carboxamide-linked piperazines show that electron-withdrawing groups (e.g., cyano) can modulate receptor selectivity. For example, replacing a carbonyl linker with an amine reduces dopamine D3 receptor binding affinity by >100-fold, highlighting the critical role of substituent electronic properties .

Q. What mechanistic insights exist for the interaction of this compound with biological targets?

Molecular docking and crystallographic studies on related piperazine carboxamides reveal interactions with extracellular receptor loops (e.g., dopamine D3 receptor E2 loop). The carboxamide linker forms hydrogen bonds with key residues, while the cyanoethyl group occupies hydrophobic pockets. Competitive binding assays (e.g., radioligand displacement) and site-directed mutagenesis are used to validate binding mechanisms .

Q. How can conformational flexibility of the piperazine ring impact pharmacological properties?

X-ray diffraction data for similar compounds (e.g., 2,3-dioxopiperazines) show that the piperazine ring adopts a half-chair conformation, influencing steric interactions with targets. Computational methods (e.g., molecular dynamics simulations) predict torsional angles and energy barriers for ring inversion, which correlate with in vivo efficacy .

Q. What strategies mitigate synthetic challenges, such as byproduct formation during cyanoethylation?

Common issues include incomplete substitution or hydrolysis of the cyano group. Strategies include:

  • Protecting Groups : Temporarily shield reactive sites (e.g., Boc protection for amines).
  • Catalytic Systems : Use palladium catalysts for efficient coupling.
  • Purification : Column chromatography or recrystallization to isolate the desired product .

Data Contradictions and Validation

  • Synthetic Yields : Reported yields for analogous compounds vary (e.g., 50–85%), likely due to differences in reaction scales or purification methods. Replication under controlled conditions is advised .
  • Receptor Selectivity : Some studies emphasize the cyanoethyl group’s role in D3 selectivity, while others highlight piperazine ring conformation. Cross-validation using chimeric receptors or knockout models is critical .

Methodological Recommendations

  • SAR Optimization : Systematically vary substituents (e.g., alkyl, aryl, or halogens) and evaluate activity via high-throughput screening.
  • Crystallography : Co-crystallize the compound with target proteins to resolve binding modes.
  • In Silico Modeling : Use QSAR or machine learning to predict bioactivity and toxicity profiles .

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